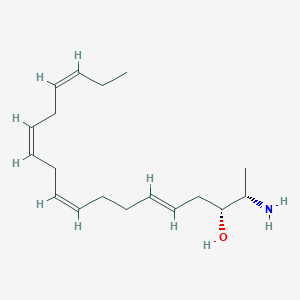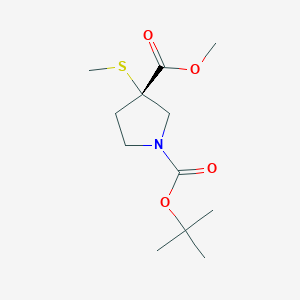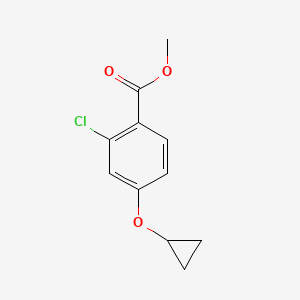
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムは、分子式C6H15N4Oの化学化合物です。これは、ジメチルアザニウムコアにアジド基とヒドロキシエチル基が結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムの合成は、通常、ジメチルアミノエタノールとアジ化ナトリウムの反応を含みます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
出発物質: ジメチルアミノエタノールとアジ化ナトリウム。
反応条件: 反応は通常、室温でエタノールまたはメタノールなどの有機溶媒中で行われます。
手順: ジメチルアミノエタノールを溶媒に溶解し、アジ化ナトリウムを撹拌しながらゆっくりと添加します。次に、反応混合物を数時間反応させます。
単離: 生成物は濾過によって単離され、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます。
工業生産方法
工業的な環境では、(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムの生産は、収率と純度を最大限に高めるために最適化された条件での大規模な反応を含む場合があります。連続フローリアクターと自動化システムの使用により、合成プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムは、以下を含むさまざまな化学反応を起こします。
置換反応: アジド基は求核置換反応に関与し、さまざまな誘導体の形成につながります。
還元反応: アジド基は、水素ガスとパラジウム触媒などの還元剤を使用してアミン基に還元できます。
酸化反応: ヒドロキシエチル基は、過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化できます。
一般的な試薬と条件
置換: アジ化ナトリウム、有機溶媒(例:エタノール、メタノール)。
還元: 水素ガス、パラジウム触媒。
酸化: 過マンガン酸カリウム、酸性または塩基性条件。
形成される主な生成物
置換: さまざまなアジド誘導体。
還元: アミノエチル誘導体。
酸化: カルボニル含有化合物。
科学研究における用途
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムは、科学研究でいくつかの用途があります。
化学: 複雑な分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: アジド基の反応性とその生物分子との相互作用の研究に使用されます。
医学: 創薬および送達システムにおける潜在的な用途について調査されています。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムの作用機序は、アジド基とヒドロキシエチル基を通じて分子標的との相互作用に関与します。アジド基はクリックケミストリー反応を起こし、アルキンと安定なトリアゾール結合を形成します。この特性は、生体共役および標識研究で利用されています。ヒドロキシエチル基は、水素結合やその他の相互作用に関与し、化合物の反応性と結合親和性に影響を与えます。
類似の化合物との比較
類似の化合物
(2-アジドエチル)トリメチルアンモニウム: 構造は似ていますが、ヒドロキシエチル基がありません。
(2-ヒドロキシエチル)ジメチルアンモニウム: 構造は似ていますが、アジド基がありません。
(2-アジドエチル)(2-ヒドロキシエチル)アンモニウム: 構造は似ていますが、ジメチル基がありません。
独自性
(2-アジドエチル)(2-ヒドロキシエチル)ジメチルアザニウムは、アジド基とヒドロキシエチル基の両方が存在することによって独自です。これは、異なる反応性と汎用性を付与します。この組み合わせにより、幅広い化学修飾と用途が可能になり、研究と産業において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2-Azidoethyl)trimethylammonium: Similar structure but lacks the hydroxyethyl group.
(2-Hydroxyethyl)dimethylammonium: Similar structure but lacks the azido group.
(2-Azidoethyl)(2-hydroxyethyl)ammonium: Similar structure but lacks the dimethyl groups.
Uniqueness
(2-Azidoethyl)(2-hydroxyethyl)dimethylazanium is unique due to the presence of both the azido and hydroxyethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
特性
分子式 |
C6H15N4O+ |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15N4O/c1-10(2,5-6-11)4-3-8-9-7/h11H,3-6H2,1-2H3/q+1 |
InChIキー |
DEYSCWRSGBOCJH-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCN=[N+]=[N-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
![6-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755122.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755123.png)
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)


![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)



![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
